1-Acetyl-2-imidazolidinone
CAS No.: 5391-39-9
Cat. No.: VC21340655
Molecular Formula: C5H8N2O2
Molecular Weight: 128.13 g/mol
Purity: > 95%
* For research use only. Not for human or veterinary use.

CAS No. | 5391-39-9 |
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Molecular Formula | C5H8N2O2 |
Molecular Weight | 128.13 g/mol |
IUPAC Name | 1-acetylimidazolidin-2-one |
Standard InChI | InChI=1S/C5H8N2O2/c1-4(8)7-3-2-6-5(7)9/h2-3H2,1H3,(H,6,9) |
Standard InChI Key | JJWACYUTERPMBM-UHFFFAOYSA-N |
SMILES | CC(=O)N1CCNC1=O |
Canonical SMILES | CC(=O)N1CCNC1=O |
Appearance | White or Very Pale Yellow Solid |
Melting Point | 173-175°C |
Chemical Identity and Physical Properties
1-Acetyl-2-imidazolidinone is a crystalline compound with the molecular formula C5H8N2O2 and a molecular weight of 128.13 g/mol . The compound is characterized by its heterocyclic structure containing a five-membered ring with two nitrogen atoms. The systematic naming reflects its structure, with an acetyl group attached to the nitrogen at position 1 of the imidazolidinone ring.
Physical Characteristics
The compound presents as a white to off-white solid at room temperature with specific physical properties as detailed in Table 1 .
Table 1: Physical Properties of 1-Acetyl-2-imidazolidinone
Structural Representation
The chemical structure of 1-Acetyl-2-imidazolidinone can be represented through various notations that are essential for database searching and chemical informatics :
Table 2: Structural Identifiers for 1-Acetyl-2-imidazolidinone
Identifier Type | Value |
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InChI | InChI=1S/C5H8N2O2/c1-4(8)7-3-2-6-5(7)9/h2-3H2,1H3,(H,6,9) |
InChIKey | JJWACYUTERPMBM-UHFFFAOYSA-N |
SMILES | C(C)(=O)N1C(=O)NCC1 |
Canonical SMILES | O=C1NCCN1C(=O)C |
Solubility Profile
The solubility characteristics of 1-Acetyl-2-imidazolidinone are important for its handling in laboratory settings and potential applications :
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Chloroform: Sparingly soluble
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DMSO: Sparingly soluble
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Methanol: Slightly soluble, solubility increases with heating
Nomenclature and Alternative Designations
1-Acetyl-2-imidazolidinone is known by several alternative names in scientific literature and chemical databases, reflecting both its structural features and applications in different contexts .
Table 3: Alternative Names for 1-Acetyl-2-imidazolidinone
Alternative Name | Context |
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2-Imidazolidinone, 1-acetyl- | Alternative structural designation |
N-Acetyl-2-imidazolidinone | Common name |
N-Acetylimidazolidinone | Abbreviated form |
1-Acetyl-2-imidazolidone | Common variant |
Clonidine Impurity A | Pharmaceutical context |
Clonidine EP Impurity A | European Pharmacopoeia designation |
Acetyl Ethylene Urea | Industrial designation |
The designation as "Clonidine Impurity A" is particularly significant as it indicates the compound's relevance in pharmaceutical quality control for the antihypertensive drug clonidine .
Synthetic Approaches
The synthesis of 1-Acetyl-2-imidazolidinone has been documented through specific reaction conditions and methodologies. The primary synthetic route involves the acetylation of 2-imidazolidone using acetic anhydride as the acetylating agent .
Standard Synthesis Protocol
A well-established procedure for synthesizing 1-Acetyl-2-imidazolidinone involves the following steps :
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Reactants preparation: 5.18 g (60.2 mmol) of 2-imidazolidone and 50 mL of acetic anhydride
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Reaction conditions: Mixture stirred at an oil bath temperature of 150°C for 1 hour
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Post-reaction processing: Cooling to room temperature, followed by collection of precipitated solid by filtration
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Purification: Washing with a small amount of cold ethanol
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Yield: 4.94 g of colorless solid 1-acetyl-2-imidazolidinone (64.1% yield)
This synthetic route is referenced in Japanese Patent JP2016/145198 (2016) by researchers from TOSOH CORPORATION and SAGAMI CHEMICAL RESEARCH INSTITUTE .
Reaction Mechanism
The acetylation of 2-imidazolidone occurs via nucleophilic attack of the nitrogen atom on the carbonyl carbon of acetic anhydride. The reaction typically proceeds through the following mechanistic pathway:
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Nucleophilic attack by the imidazolidone nitrogen on the acetic anhydride
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Formation of a tetrahedral intermediate
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Elimination of acetate ion
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Formation of the acetylated product
The relatively high temperature (150°C) is required to overcome the activation energy barrier for this reaction, given the reduced nucleophilicity of the nitrogen in the imidazolidone ring due to conjugation with the adjacent carbonyl group.
Applications and Significance
1-Acetyl-2-imidazolidinone has several notable applications in scientific research and pharmaceutical development .
Pharmaceutical Applications
The compound serves as a synthetic intermediate in pharmaceutical research and development:
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Used as a reagent in the preparation of triple [14C]-labelled moxonidine, an antihypertensive compound
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Serves as a reference standard for Clonidine EP Impurity A in quality control testing for clonidine hydrochloride
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May function as a building block for more complex heterocyclic compounds with potential biological activity
Analytical Standard
In pharmaceutical quality control, 1-Acetyl-2-imidazolidinone plays a critical role as a reference standard:
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Enables detection and quantification of potential impurities in clonidine formulations
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Ensures compliance with pharmacopoeial standards for drug purity
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Supports regulatory requirements for pharmaceutical manufacturing
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